molecular formula C6H2Br2N2S2 B8269524 4,4'-Dibromo-5,5'-bithiazole

4,4'-Dibromo-5,5'-bithiazole

Cat. No.: B8269524
M. Wt: 326.0 g/mol
InChI Key: XRLLAFRUWXQXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dibromo-5,5’-bithiazole is a chemical compound that belongs to the bithiazole family. It consists of two thiazole rings, each substituted with a bromine atom at the 4 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-5,5’-bithiazole typically involves the bromination of 5,5’-bithiazole. One common method is the reaction of 5,5’-bithiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

5,5’-Bithiazole+2Br24,4’-Dibromo-5,5’-bithiazole\text{5,5'-Bithiazole} + 2 \text{Br}_2 \rightarrow \text{4,4'-Dibromo-5,5'-bithiazole} 5,5’-Bithiazole+2Br2​→4,4’-Dibromo-5,5’-bithiazole

The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of 4,4’-Dibromo-5,5’-bithiazole may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and bromine concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dibromo-5,5’-bithiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 4,4’-Dibromo-5,5’-bithiazole exerts its effects depends on its interaction with other molecules. In coordination chemistry, it acts as a ligand, donating electron pairs to metal ions to form coordination complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties . In biological studies, its mechanism of action may involve binding to specific molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

  • 2,2’-Dibromo-5,5’-bithiazole
  • 4,4’-Dichloro-5,5’-bithiazole
  • 5,5’-Dibromo-2,2’-dimethyl-4,4’-bithiazole

Comparison: 4,4’-Dibromo-5,5’-bithiazole is unique due to its specific substitution pattern, which influences its reactivity and coordination behavior. Compared to 2,2’-Dibromo-5,5’-bithiazole, the 4,4’-isomer has different electronic properties and steric effects, making it more suitable for certain applications in coordination chemistry . The presence of bromine atoms also makes it more reactive in nucleophilic substitution reactions compared to its chloro-substituted counterparts .

Properties

IUPAC Name

4-bromo-5-(4-bromo-1,3-thiazol-5-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S2/c7-5-3(11-1-9-5)4-6(8)10-2-12-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLLAFRUWXQXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C2=C(N=CS2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dibromo-5,5'-bithiazole
Reactant of Route 2
4,4'-Dibromo-5,5'-bithiazole
Reactant of Route 3
4,4'-Dibromo-5,5'-bithiazole
Reactant of Route 4
4,4'-Dibromo-5,5'-bithiazole
Reactant of Route 5
4,4'-Dibromo-5,5'-bithiazole
Reactant of Route 6
4,4'-Dibromo-5,5'-bithiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.